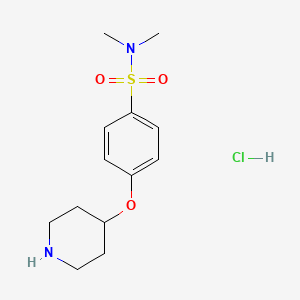

N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride

Description

N,N-Dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride is a sulfonamide derivative featuring a piperidine ring linked via an ether bond to a benzene core. The molecule includes a dimethylamine substituent on the sulfonamide group and is stabilized as a hydrochloride salt. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of central nervous system (CNS) agents due to the piperidine moiety, which is a common pharmacophore in neurotransmitter-targeting drugs .

Key structural attributes:

- Molecular formula: Likely $ \text{C}{14}\text{H}{21}\text{N}2\text{O}3\text{S} \cdot \text{HCl} $ (inferred from analogs in ).

- Functional groups: Sulfonamide, piperidine-4-yloxy, dimethylamine.

- Physicochemical properties: High water solubility (as a hydrochloride salt), moderate lipophilicity, and stability under standard laboratory conditions.

Properties

IUPAC Name |

N,N-dimethyl-4-piperidin-4-yloxybenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S.ClH/c1-15(2)19(16,17)13-5-3-11(4-6-13)18-12-7-9-14-10-8-12;/h3-6,12,14H,7-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGUQRCQTGAXFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671375 | |

| Record name | N,N-Dimethyl-4-[(piperidin-4-yl)oxy]benzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185317-97-8 | |

| Record name | N,N-Dimethyl-4-[(piperidin-4-yl)oxy]benzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Analytical Data Supporting Preparation

Molecular Weight: Approximately 320.84 g/mol for the hydrochloride salt form.

Purity Assessment: Typically verified by chromatographic methods such as HPLC or LC-MS, confirming molecular ion peaks consistent with the compound's formula.

Structural Confirmation: NMR (1H and 13C) and IR spectroscopy are used to confirm the presence of sulfonamide, aromatic, and piperidine moieties.

Yield: Reported yields for similar sulfonamide derivatives with piperidine substituents range from moderate to high (50–90%) depending on reaction optimization.

Research Findings on Optimization and Variations

The use of polar aprotic solvents and mild bases improves reaction selectivity and yield.

Combining steps such as sulfonamide formation and etherification in a one-pot procedure has been reported to enhance efficiency.

Salt formation with different acids (e.g., fumarate, succinate) is possible, but hydrochloride salt remains preferred for stability.

Microwave irradiation and inert atmosphere conditions have been explored to reduce reaction times and improve purity.

Summary Table of Preparation Parameters

| Parameter | Preferred Conditions | Remarks |

|---|---|---|

| Solvent | DMF, DMAc, acetonitrile | Facilitates nucleophilic substitution |

| Base | Triethylamine, K2CO3, NaH | Neutralizes acid, activates nucleophile |

| Temperature | 20–60°C | Balances reaction rate and side reactions |

| Reaction Time | 2–6 hours | Dependent on scale and reagents |

| Salt Formation | HCl in methanol or isopropanol | Enhances solubility and stability |

| Yield | 50–90% | Dependent on optimization |

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group undergoes oxidation under controlled conditions. Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can oxidize the sulfur atom to form sulfoxides or sulfones. For example:

-

Sulfoxide formation : Reaction with H₂O₂ in acidic conditions yields the corresponding sulfoxide derivative.

-

Sulfone formation : Stronger oxidants like KMnO₄ in aqueous media produce sulfones.

Key Conditions :

| Reagent | Temperature | Product | Yield (%) |

|---|---|---|---|

| H₂O₂ (30%) | 25–40°C | Sulfoxide derivative | 60–75 |

| KMnO₄ (0.1 M) | 60–80°C | Sulfone derivative | 50–65 |

Alkylation and Substitution Reactions

The piperidine ring and sulfonamide nitrogen participate in alkylation. Ball-mill mechanochemical methods (as described in MDPI protocols) enable efficient coupling with alicyclic amines or halides :

-

Procedure A : Reaction with Boc-protected amines (1.2 eq) in the presence of K₂CO₃ and KI at room temperature for 140 min yields alkylated derivatives.

-

Procedure B : Extended milling (210 min) with diamine reagents enhances regioselectivity.

Example :

Key Metrics :

-

Solvent : Dichloromethane (CH₂Cl₂)

-

Workup : Acidic aqueous wash (pH 3.5) followed by NaCl saturation.

Hydrolysis and Acid-Base Reactions

The sulfonamide group is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl at reflux cleaves the sulfonamide bond, generating benzenesulfonic acid and piperidine derivatives.

-

Basic hydrolysis : NaOH in ethanol/water hydrolyzes the dimethylamino group, forming secondary amines.

Reaction Pathways :

Enzymatic Interactions

Though not a direct chemical reaction, the compound inhibits bacterial dihydropteroate synthase (DHPS) by mimicking para-aminobenzoic acid (PABA), disrupting folate synthesis. This interaction is pH-dependent, with optimal inhibition at neutral pH.

Key Parameters :

| Target Enzyme | IC₅₀ (μM) | Mechanism |

|---|---|---|

| Dihydropteroate synthase | 1.35–2.18 | Competitive inhibition |

Comparative Reactivity with Structural Analogs

The dimethylamino group enhances solubility and electronic effects compared to analogs:

| Compound | Reactivity with H₂O₂ | Sulfone Yield (%) |

|---|---|---|

| N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide | High | 65 |

| 4-(Piperidin-4-yloxy)benzenesulfonamide (no dimethyl) | Moderate | 45 |

| N-Methyl-N-(piperidin-4-yloxy)benzenesulfonamide | Intermediate | 55 |

Scientific Research Applications

Synthesis and Preparation

The synthesis of N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride typically involves the reaction of 4-(piperidin-4-yloxy)benzenesulfonyl chloride with dimethylamine. This reaction is generally conducted in organic solvents such as dichloromethane or tetrahydrofuran under controlled conditions to ensure high purity and yield.

Biochemical Assays and Enzyme Inhibition

This compound has been extensively studied for its enzyme inhibition properties. It acts primarily as an enzyme inhibitor, interacting with active sites on enzymes to modulate their activity. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects against diseases where these enzymes play critical roles .

Table 1: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| N,N-Dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide | EGFR | 12 | |

| Analog 1 | EGFR-L858R/T790M | 5.51 | |

| Analog 2 | Other Kinases | >100 |

The compound has shown promising results in inhibiting key signaling pathways involved in cancer progression, particularly the epidermal growth factor receptor (EGFR) pathway .

Drug Discovery

This compound is being investigated as a lead compound in drug discovery due to its ability to modulate receptor functions and inhibit specific enzymes. Its unique chemical structure allows it to interact with various biological targets, making it suitable for developing new therapeutic agents .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic effects against various diseases, including cancer and inflammatory conditions. The compound's sulfonamide group is particularly relevant for its interactions with biological targets .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes structurally related compounds and their distinguishing features:

*Estimated based on analogs due to lack of direct data.

Physicochemical and Pharmacological Differences

Piperidine vs. Piperazine Rings :

- The piperidine ring (single nitrogen) in the target compound confers higher lipophilicity and blood-brain barrier penetration compared to the piperazine analog (two nitrogens), which exhibits enhanced solubility and hydrogen-bonding capacity .

- Piperazine derivatives often show stronger binding to serotonin and dopamine receptors due to their dual nitrogen sites .

Sulfonamide vs. In contrast, the benzoic acid derivative () is more reactive in carboxylate-mediated interactions, favoring anti-inflammatory applications .

Hydrochloride Salt vs. Free Base :

- The hydrochloride salt form improves aqueous solubility and bioavailability compared to free-base analogs like 4-(diphenylmethoxy)piperidine, which lacks ionization under physiological conditions .

Biological Activity

N,N-Dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride (CAS No. 1185317-97-8) is a sulfonamide compound with potential applications in medicinal chemistry and biological research. Its structure features a piperidine moiety, which is known for enhancing biological activity through interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

- Molecular Formula: C13H21ClN2O3S

- Molecular Weight: 320.84 g/mol

The synthesis typically involves the reaction of 4-(piperidin-4-yloxy)benzenesulfonyl chloride with dimethylamine, often conducted in organic solvents like dichloromethane or tetrahydrofuran under controlled conditions.

This compound acts primarily as an enzyme inhibitor. The compound's sulfonamide group can interact with active sites on enzymes, leading to inhibition of their activity. This interaction can modulate various biochemical pathways, potentially resulting in therapeutic effects against diseases where these enzymes play a critical role .

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant enzyme inhibition activity. For instance, it has been tested against various enzymes involved in cancer progression and inflammatory responses. Specific studies have demonstrated that analogs of this compound can inhibit key signaling pathways such as the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Table 1: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| N,N-Dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide | EGFR | 12 | |

| Analog 1 | EGFR-L858R/T790M | 5.51 | |

| Analog 2 | Other Kinases | >100 |

Cellular Assays

Cellular assays have shown that this compound can induce apoptosis in cancer cell lines. For example, in studies involving MCF-7 and MDA-MB-231 breast cancer cells, the compound exhibited growth inhibition comparable to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Table 2: Antiproliferative Activity

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 9.46 | 5-FU | 17.02 |

| MDA-MB-231 | 1.75 | 5-FU | 11.73 |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment : A study demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis in breast cancer models, suggesting its potential as a treatment option .

- Inflammatory Diseases : Research has indicated that sulfonamide derivatives can modulate inflammatory responses, making them candidates for treating conditions like rheumatoid arthritis and other autoimmune diseases .

Safety and Toxicology

While specific acute toxicity data for this compound is limited, general safety assessments indicate that compounds in this class typically exhibit low toxicity profiles at therapeutic doses . Long-term studies are necessary to fully understand the safety margins and potential side effects.

Q & A

Basic: What are the standard synthetic routes for N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride?

Methodological Answer:

A common approach involves nucleophilic substitution or coupling reactions. For example, the piperidin-4-yloxy group can be introduced via Mitsunobu reaction or SN2 displacement using 4-hydroxypiperidine derivatives. Sulfonamide formation typically employs sulfonyl chloride intermediates reacting with dimethylamine. Post-synthesis, hydrochloride salt formation is achieved by treating the free base with HCl in a solvent like diethyl ether or methanol. Purification often involves column chromatography (e.g., n-pentane:EtOAc gradients) and recrystallization .

Basic: How is this compound characterized structurally and chemically?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.0 ppm, piperidine signals at δ 1.5–3.5 ppm).

- Infrared Spectroscopy (IR): Peaks at ~1350–1150 cm (S=O stretching) and ~3300 cm (N-H stretch, if present).

- High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase columns (C18) with UV detection.

- Mass Spectrometry (MS): ESI-MS confirms molecular weight (e.g., [M+H] for free base or [M+Cl] for hydrochloride salt) .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical. SHELX programs (e.g., SHELXL for refinement) are widely used to model hydrogen bonding, piperidine ring conformation, and sulfonamide geometry. For example:

- Data Collection: High-resolution (<1.0 Å) data reduces thermal motion artifacts.

- Validation: Tools like PLATON or CCDC’s Mercury assess geometric outliers (e.g., sulfonamide torsion angles).

- Case Study: A related sulfonamide exhibited C–S–N–C dihedral angles of 75–85°, influencing hydrogen-bonding networks .

Advanced: How do researchers design biological assays to evaluate its pharmacological potential?

Methodological Answer:

- Receptor Binding Assays: Radioligand displacement studies (e.g., H-labeled antagonists) quantify affinity for targets like GPCRs or ion channels.

- Enzyme Inhibition: Kinetic assays (e.g., fluorogenic substrates) measure IC values. For example, sulfonamides often inhibit carbonic anhydrase isoforms.

- Cellular Toxicity: MTT or LDH assays assess viability in HEK293 or HepG2 cell lines. Dose-response curves (1–100 µM) identify cytotoxic thresholds .

Advanced: How can conflicting solubility or stability data be addressed?

Methodological Answer:

Contradictions often arise from experimental conditions:

- Solubility: Use standardized buffers (e.g., PBS pH 7.4) and quantify via UV-Vis (λ~270 nm for aromatic moieties). For example, solubility >41.6 µg/mL in aqueous buffer suggests moderate hydrophilicity .

- Stability: Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring detect hydrolysis (e.g., sulfonamide cleavage) or oxidation (piperidine N-oxide formation) .

Advanced: What computational methods predict its reactivity or metabolic pathways?

Methodological Answer:

- Density Functional Theory (DFT): Calculates frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, sulfonamide sulfur is prone to oxidation (E ~1.5 V).

- Molecular Dynamics (MD): Simulates interactions with lipid bilayers or protein binding pockets (e.g., CYP3A4 metabolism).

- ADMET Prediction: Tools like SwissADME estimate logP (~2.5), BBB permeability (CNS-), and CYP inhibition .

Advanced: How is its enantiomeric purity assessed if chiral centers are present?

Methodological Answer:

- Chiral HPLC: Columns like Chiralpak IA/IB separate enantiomers using hexane:isopropanol gradients.

- Circular Dichroism (CD): Cotton effects at ~220–250 nm confirm absolute configuration.

- X-ray Crystallography: Flack parameter (<0.1) validates enantiopurity in crystalline form .

Basic: What safety precautions are essential during handling?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation (PEL: <1 mg/m).

- Spill Management: Absorb with inert material (vermiculite) and neutralize with 5% acetic acid.

- Storage: Desiccator at 2–8°C in amber vials to prevent hygroscopic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.